6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride
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Overview
Description
6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₁₅H₁₉NO₂·HCl and a molecular weight of 281.78 g/mol. This compound is characterized by its unique structure, which includes a benzyl group attached to a spirocyclic framework. It is commonly used in scientific research and various industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-6-azaspiro[34]octane-8-carboxylic acid hydrochloride typically involves multiple steps, starting with the formation of the spirocyclic core. The final step involves the formation of the carboxylic acid and subsequent conversion to the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system or chemical reaction .
Comparison with Similar Compounds
Spiro[3.4]octane derivatives
Benzylamine derivatives
Other carboxylic acid hydrochlorides
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Properties
IUPAC Name |
6-benzyl-6-azaspiro[3.4]octane-8-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2.ClH/c17-14(18)13-10-16(11-15(13)7-4-8-15)9-12-5-2-1-3-6-12;/h1-3,5-6,13H,4,7-11H2,(H,17,18);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELUKVDONXSYQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2C(=O)O)CC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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